molecular formula C14H10N4O2S B2449319 7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile CAS No. 112434-50-1

7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile

Cat. No.: B2449319
CAS No.: 112434-50-1
M. Wt: 298.32
InChI Key: TWELNYOUULSGKS-UHFFFAOYSA-N
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Description

7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile is a complex organic compound belonging to the quinazoline family. This compound features a quinazoline core with various substituents, including an amino group, a phenyl group, a thioxo group, and a cyano group. Quinazoline derivatives are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-amino-4-oxo-5-phenyl-2-sulfanylidene-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c15-6-8-9(7-4-2-1-3-5-7)10-12(19)17-14(21)18-13(10)20-11(8)16/h1-5,9H,16H2,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWELNYOUULSGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC(=S)N3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, a [3+3] cyclization process can be employed, where a phenyl-substituted hydrazine reacts with a cyano-substituted compound in the presence of a sulfur source to form the quinazoline core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Routes and Reactivity

The compound can be synthesized via condensation reactions involving phenyl derivatives and thioketones under acidic conditions. Alternative methods may employ microwave-assisted synthesis to enhance efficiency. Key reaction pathways include:

  • Hydrolysis of the Carbonitrile Group : The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Nucleophilic Substitution at the Amino Group : The amino group participates in reactions with electrophiles, such as acyl chlorides or alkyl halides, forming substituted amides or amines.

  • Oxidation of the Thioxo Group : The thioxo (C=S) moiety can be oxidized to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Functional Group Transformations

The reactivity of this compound is driven by its distinct functional groups:

Functional Group Reactivity Example Reaction
Carbonitrile (-CN) Hydrolysis to carboxylic acid (-COOH) or reduction to amine (-CH₂NH₂)R-CNH2O/H+R-COOH\text{R-CN} \xrightarrow{H_2O/H^+} \text{R-COOH}
Thioxo (C=S) Oxidation to sulfonyl (-SO₂) or nucleophilic substitution with amines/thiolsC=S[O]C-SO₂H\text{C=S} \xrightarrow{[O]} \text{C-SO₂H}
Amino (-NH₂) Acylation, alkylation, or Schiff base formationR-NH₂ + R’-COClR-NH-COR’\text{R-NH₂ + R'-COCl} \rightarrow \text{R-NH-COR'}
Oxaquinazoline Core Electrophilic aromatic substitution (e.g., nitration, halogenation)Limited data; inferred from quinazoline analogs .

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 50–70% compared to conventional heating.

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing substituents on the phenyl ring correlate with higher bioactivity .

    • The thioxo group’s oxidation state significantly impacts enzyme inhibition (e.g., sulfonic acid derivatives show reduced activity).

Mechanistic Insights

  • Hydrolysis Mechanism : The nitrile group undergoes acid-catalyzed hydration via a tetrahedral intermediate to form carboxylic acids .

  • Thioxo Reactivity : Oxidation proceeds through a sulfoxide intermediate, confirmed via trapping experiments.

Comparative Analysis with Analogues

Compound Key Features Bioactivity
Pyrido[2,3-d]pyrimidinesPyridine ring substitutionLower anticancer activity vs. target
Tetrahydroquinoline-3-carbonitrilesExtended conjugationComparable antimicrobial activity

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of 7-amino compounds exhibit potent antimicrobial properties. For instance, a series of synthesized compounds based on this scaffold were evaluated for their activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating their potential as novel antibacterial agents .

Table 1: Antimicrobial Activity of 7-Amino Derivatives

CompoundMIC (µg/mL)Target Microorganism
6d6.25Mycobacterium smegmatis
6e12.5Pseudomonas aeruginosa
7a15Candida albicans

These findings suggest that modifications to the thioxo and quinazoline structures can enhance antimicrobial efficacy.

Anticancer Applications

The anticancer potential of 7-amino derivatives has been explored extensively. Compounds synthesized from this framework were tested against various cancer cell lines, including MCF-7 (breast cancer). The compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations .

Table 2: Anticancer Activity against MCF-7 Cell Line

CompoundIC50 (µM)Mechanism of Action
7a0.5Induction of apoptosis
8b0.75Cell cycle arrest

The mechanism of action includes induction of apoptosis and disruption of cell cycle progression, making these compounds promising candidates for further development as anticancer agents.

Enzyme Inhibition Studies

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit protein kinases involved in various cellular processes. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly enhance inhibitory potency against targets such as DYRK1A and GSK3β .

Table 3: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Compound ADYRK1A0.028
Compound BGSK3β0.033

These findings highlight the potential for developing selective inhibitors based on the quinazoline scaffold.

Mechanism of Action

The mechanism by which 7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed.

Comparison with Similar Compounds

  • Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.

  • Thioxoquinazolines: Similar to the compound but with variations in the thioxo group placement and other substituents.

This comprehensive overview highlights the significance of 7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile in scientific research and its potential applications across various fields

Biological Activity

7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on existing literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Thioxo Group : Utilizing thioketones or thioureas as starting materials.
  • Cyclization : Involves cyclization reactions that incorporate carbonitrile functionalities.
  • Functionalization : Subsequent reactions introduce the amino and oxo groups.

Anticancer Activity

Research has demonstrated that compounds similar to 7-Amino-4-oxo derivatives exhibit significant anticancer properties. For example, a study showed that certain thioxo derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity:

CompoundCell LineIC50 (µM)
7-Amino CompoundMDA-MB 2315.0
Thioxo DerivativeHCT1164.2
Pyrimidine AnalogCCRF-CEM>20

These findings suggest that the structural features of the compound contribute to its effectiveness against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight the potential of this compound as a lead for developing new antimicrobial agents .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound was tested against various protein kinases and showed promising results as a selective inhibitor:

EnzymeInhibition Percentage
DYRK1A85% at 10 µM
GSK3α/β70% at 10 µM

This suggests its potential utility in treating diseases associated with dysregulated kinase activity .

Case Studies

Several case studies have documented the biological effects of similar compounds. For instance:

  • Case Study on Anticancer Activity : A derivative structurally related to our compound was tested in vivo in mouse models bearing tumors, demonstrating a significant reduction in tumor size compared to controls.
  • Case Study on Antimicrobial Efficacy : A clinical trial involving a thioxo derivative showed effective reduction in bacterial load in patients with chronic infections.

Q & A

Q. Q1. What are the optimal synthetic routes for 7-amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile, and how do reaction conditions influence product purity?

A1: The synthesis of this compound involves cyclocondensation reactions, often starting with precursors like 2-oxa-spiro[3.4]octane-1,3-dione or structurally similar intermediates. Key steps include:

  • Reagent Selection : Use of (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine or hydroxyl-substituted aromatic aldehydes to form the fused quinazoline core .
  • Temperature Control : Reactions typically proceed at 80–100°C in polar aprotic solvents (e.g., DMF) to stabilize intermediates and avoid side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures yields >95% purity. Melting point analysis (e.g., 220–225°C) and elemental analysis (C, H, N within ±0.3% theoretical) are critical for validation .

Q. Q2. What spectroscopic techniques are most reliable for characterizing the structural features of this compound?

A2: A multi-modal approach is required:

  • IR Spectroscopy : Confirms the presence of thioxo (C=S, 1150–1250 cm⁻¹) and carbonyl (C=O, 1650–1750 cm⁻¹) groups.
  • UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic and quinazoline systems (λmax ~270–320 nm) .
  • Single-Crystal X-Ray Diffraction : Resolves bond lengths (e.g., C–N: 1.32–1.38 Å, C–S: 1.68–1.72 Å) and torsion angles to validate the spirocyclic and oxaquinazoline architecture .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

A3: Discrepancies in mechanistic pathways (e.g., nucleophilic vs. electrophilic cyclization) can be addressed by:

  • Transition State Modeling : Calculate activation energies for competing pathways using B3LYP/6-31G(d) basis sets. For example, evaluate the feasibility of intramolecular hydrogen bonding stabilizing intermediates .
  • Electron Density Maps : Analyze Fukui indices to identify reactive sites (e.g., sulfur in thioxo groups acts as a nucleophile in spiro-ring formation) .
  • Validation : Compare computed NMR/IR spectra with experimental data to confirm the dominant pathway .

Q. Q4. What strategies mitigate challenges in crystallizing this compound for structural studies?

A4: Crystallization issues arise from conformational flexibility and solvent interactions. Solutions include:

  • Solvent Screening : Use mixed solvents (e.g., DMSO/water) to reduce polarity gradients.
  • Seeding : Introduce pre-formed microcrystals to guide nucleation.
  • Low-Temperature Crystallography : Collect data at 100 K to minimize thermal motion and improve resolution (e.g., R-factor <0.05) .

Q. Q5. How do substituents on the phenyl or thioxo groups modulate biological activity, and what assays are suitable for structure-activity relationship (SAR) studies?

A5: Substituent effects are evaluated via:

  • Bioisosteric Replacement : Replace phenyl with heteroaromatic groups (e.g., thiophene) to assess solubility and target binding .
  • Enzymatic Assays : Use kinase inhibition or bacterial growth assays (MIC values) to correlate electronic effects (Hammett σ constants) with activity .
  • Molecular Docking : Map interactions (e.g., hydrogen bonds with ATP-binding pockets) using AutoDock Vina .

Methodological Guidance for Data Interpretation

Q. Q6. How should researchers reconcile conflicting spectral data (e.g., NMR shifts) between synthetic batches?

A6: Discrepancies often stem from tautomerism or solvent effects. Mitigation steps:

  • Dynamic NMR : Perform variable-temperature experiments to detect tautomeric equilibria (e.g., thione ↔ thiol forms).
  • Solvent Referencing : Use deuterated solvents with known shift values (e.g., DMSO-d6 vs. CDCl3) for cross-comparison .
  • 2D-COSY/HMBC : Resolve overlapping signals by correlating proton-proton and heteronuclear couplings .

Q. Q7. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?

A7: Use nonlinear regression models:

  • Four-Parameter Logistic Curve : Fit IC50/EC50 values with 95% confidence intervals (GraphPad Prism).
  • Outlier Detection : Apply Grubbs’ test to exclude aberrant data points.
  • Multivariate Analysis : PCA or PLS-DA to identify structural features driving efficacy .

Tables for Key Data

Q. Table 1. Crystallographic Data for this compound

ParameterValueSource
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa=20.210 Å, b=8.816 Å, c=16.386 Å
R-factor0.045

Q. Table 2. Key IR Absorptions

Functional GroupWavenumber (cm⁻¹)Assignment
C=S1185Thioxo stretching
C=O1680Oxoquinazoline

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